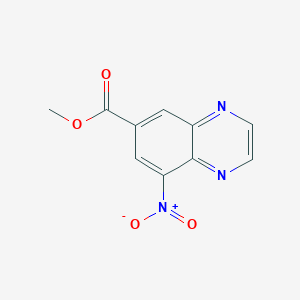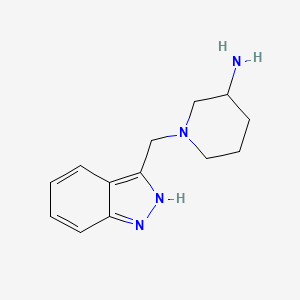
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine is a heterocyclic compound that features both an indazole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indazole moiety is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds.
Vorbereitungsmethoden
The synthesis of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes:
Formation of the Indazole Ring: This can be achieved through a Cu(OAc)2-catalyzed reaction involving the formation of an N-N bond using oxygen as the terminal oxidant.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via reductive amination or other suitable methods involving the reaction of the indazole intermediate with piperidine derivatives.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using transition metal catalysts and controlled reaction conditions to minimize byproducts.
Analyse Chemischer Reaktionen
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Specific pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-((1H-Indazol-3-yl)methyl)piperidin-3-amine can be compared with other similar compounds, such as:
1H-Indazole-3-amine: Shares the indazole moiety but lacks the piperidine ring, which may result in different biological activities and binding affinities.
Piperidin-3-amine: Contains the piperidine ring but lacks the indazole moiety, leading to different pharmacological properties.
The uniqueness of this compound lies in the combination of both the indazole and piperidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-(2H-indazol-3-ylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H18N4/c14-10-4-3-7-17(8-10)9-13-11-5-1-2-6-12(11)15-16-13/h1-2,5-6,10H,3-4,7-9,14H2,(H,15,16) |
InChI-Schlüssel |
XUMFEBATYXIJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=C3C=CC=CC3=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


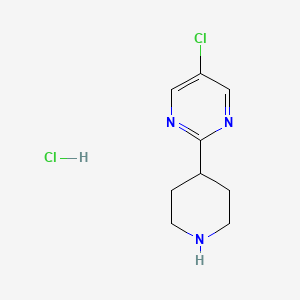

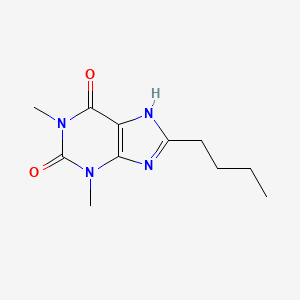

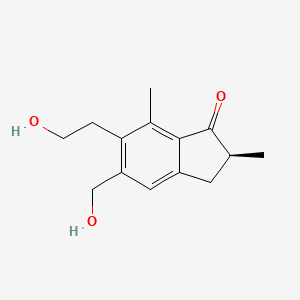
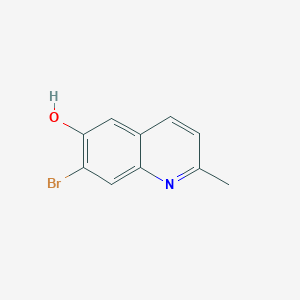
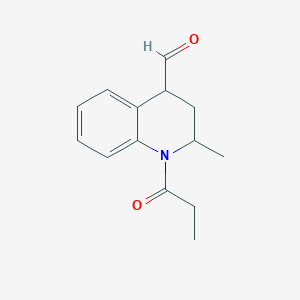

![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)


![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)

